Cas no 2097890-04-3 (N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine)

N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine
- 2097890-04-3
- F6550-6034
- [3-(dimethylamino)phenyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
- N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
- AKOS032461566
-
- Inchi: 1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)16(22)21-10-13(11-21)18-15-7-4-8-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19)
- InChI Key: AROFCJGDZFTMFN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)N(C)C)N1CC(C1)NC1=CC=CN=N1
Computed Properties
- Exact Mass: 297.15896025g/mol
- Monoisotopic Mass: 297.15896025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- XLogP3: 1.3
N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-6034-15mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-5μmol |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-2μmol |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-10mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-1mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-50mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-40mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-20mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-20μmol |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6034-100mg |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine |
2097890-04-3 | 100mg |
$248.0 | 2023-09-08 |
N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine Related Literature
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine
N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine (CAS No. 2097890-04-3): A Comprehensive Overview
N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine (CAS No. 2097890-04-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Synthesis
The chemical structure of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine is defined by its azetidine and pyridazine moieties, which are interconnected through a benzoyl group. The presence of the dimethylamino substituent on the benzoyl ring adds to the compound's complexity and contributes to its pharmacological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring, the introduction of the dimethylamino group, and the final coupling with the pyridazine moiety.
Recent studies have explored various synthetic routes to optimize the yield and purity of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to improve the efficiency and scalability of the synthesis process. Additionally, green chemistry principles have been applied to minimize environmental impact and enhance sustainability in the production of this compound.
Biological Activities and Mechanisms of Action
N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has demonstrated a wide range of biological activities, making it a valuable candidate for drug development. One of its key properties is its ability to modulate neurotransmitter systems in the brain. Specifically, it has been shown to act as a selective agonist for certain receptors, such as serotonin and dopamine receptors, which are implicated in various neurological disorders.
In preclinical studies, N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has exhibited significant neuroprotective effects. It has been found to reduce oxidative stress and inflammation in neuronal cells, thereby mitigating damage caused by neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has shown potential in enhancing cognitive function and memory retention in animal models.
Beyond its neurological applications, N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has also been investigated for its anti-cancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been shown to downregulate the expression of oncogenes such as c-Myc and Bcl-xL, leading to apoptosis in cancer cells.
Clinical Trials and Therapeutic Potential
The therapeutic potential of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine is currently being evaluated through various clinical trials. Early-phase trials have focused on assessing its safety and tolerability in human subjects. Preliminary results have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed.
In Phase II trials, N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine has shown promising efficacy in treating patients with neurological disorders such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems without causing significant adverse effects makes it a promising candidate for further clinical development.
Additionally, ongoing research is exploring the potential of N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine in combination therapy for cancer treatment. Preclinical studies have suggested that it may enhance the effectiveness of existing chemotherapy drugs by sensitizing cancer cells to treatment. These findings highlight the multifaceted therapeutic potential of this compound.
Conclusion
N-{1-3-(dimethylamino)benzoylazetidin-3-y l}pyridazin - 3 - amine (CAS No . 2097890 - 04 - 3) strong > represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities . Ongoing research continues to uncover new insights into its mechanisms of action , therapeutic applications , and potential side effects . As clinical trials progress , it is anticipated that this compound will play a significant role in advancing treatments for neurological disorders , cancer , and other medical conditions . The continued exploration of this molecule holds great promise for improving patient outcomes and enhancing our understanding of complex biological processes . p > article > response >
2097890-04-3 (N-{1-3-(dimethylamino)benzoylazetidin-3-yl}pyridazin-3-amine) Related Products
- 1160246-06-9(3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
- 1402238-42-9(Tert-butyl 3-propionylazetidine-1-carboxylate)
- 1534459-05-6(1-(1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine)
- 114027-38-2(16-Epivoacarpine)
- 946276-02-4(1-(4-chlorophenyl)-N-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl-5-oxopyrrolidine-3-carboxamide)
- 922051-91-0(methyl 2-({5-ethyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate)
- 2228729-60-8(3-(3-chloro-2,4-difluorophenyl)-3,3-difluoropropan-1-amine)
- 1695281-51-6(5-methylpyridazine-3-sulfonamide)
- 1806507-44-7(2-(Hydroxymethyl)-5-methoxyphenylpropanal)
- 2640962-95-2(5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol)




